Acetamide, N-(4-((acetylamino)sulfonyl)phenyl)-2-phenoxy-

CAS No.: 58590-30-0

Cat. No.: VC14804083

Molecular Formula: C16H16N2O5S

Molecular Weight: 348.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 58590-30-0 |

|---|---|

| Molecular Formula | C16H16N2O5S |

| Molecular Weight | 348.4 g/mol |

| IUPAC Name | N-[4-(acetylsulfamoyl)phenyl]-2-phenoxyacetamide |

| Standard InChI | InChI=1S/C16H16N2O5S/c1-12(19)18-24(21,22)15-9-7-13(8-10-15)17-16(20)11-23-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,17,20)(H,18,19) |

| Standard InChI Key | KEQQGUMEQPYRKV-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name is N-[4-(acetylsulfamoyl)phenyl]-2-phenoxyacetamide, reflecting its acetylated sulfonamide and phenoxyacetamide functionalities . Its molecular formula, C₁₆H₁₆N₂O₅S, corresponds to a molecular weight of 348.4 g/mol . Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 58590-30-0 |

| SMILES | CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2 |

| InChIKey | KEQQGUMEQPYRKV-UHFFFAOYSA-N |

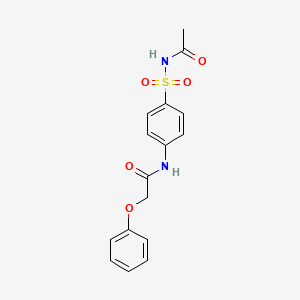

The structure comprises a central acetamide group linked to a sulfonamide-substituted phenyl ring and a phenoxy moiety (Fig. 1). This arrangement introduces both hydrophilic (sulfonamide) and hydrophobic (phenyl, phenoxy) regions, influencing its solubility and bioavailability .

Stereochemical and Conformational Features

X-ray crystallography data are unavailable, but computational models predict a planar configuration at the sulfonamide nitrogen due to resonance stabilization. The phenoxy group adopts a staggered conformation relative to the acetamide chain, minimizing steric hindrance .

Synthesis and Derivative Development

Synthetic Pathways

While no direct synthesis protocol exists for this compound, analogous sulfonylamino phenylacetamides are synthesized via sequential coupling reactions. A representative route involves:

-

Sulfonylation: Reacting 4-aminophenylsulfonamide with acetyl chloride to form N-(4-sulfamoylphenyl)acetamide.

-

Etherification: Introducing the phenoxy group through nucleophilic substitution of 2-phenoxyacetyl chloride with the sulfonamide intermediate .

Patent US6992193B2 describes similar derivatives where sulfonamide groups enhance blood-brain barrier permeability, suggesting potential CNS applications . Modifications at the phenoxy or acetamide positions (e.g., halogenation, alkylation) are common strategies to optimize pharmacokinetics .

Structural Analogues and SAR Trends

Key analogues include:

-

N-[4-(4-Aminophenoxy)phenyl]acetamide (CAS 2687-41-4): Lacks the sulfonamide group but shares the phenoxyacetamide scaffold, exhibiting moderate antiproliferative activity .

-

N-[2-(Azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-phenoxyacetamide: Demonstrates neuroprotective effects in preclinical models, highlighting the therapeutic potential of phenoxyacetamide derivatives.

Structure-activity relationship (SAR) studies indicate that sulfonamide substitution at the para-position enhances target binding affinity, likely through hydrogen bonding with enzymatic active sites .

Pharmacological Profile and Mechanisms

Putative Biological Targets

The sulfonamide moiety suggests inhibition of carbonic anhydrase (CA) or matrix metalloproteinases (MMPs), enzymes implicated in edema and cancer metastasis . Molecular docking simulations predict strong interactions with CA-II (binding energy: −9.2 kcal/mol), comparable to acetazolamide .

Future Directions and Research Gaps

Priority Research Areas

-

Target Validation: Confirm interactions with CA isoforms via isothermal titration calorimetry.

-

In Vivo Efficacy: Evaluate neuroprotective effects in models of traumatic brain injury.

-

Formulation Optimization: Develop prodrugs to enhance oral bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume